molecular formula C7H18Cl2N2O2 B12829372 acetic acid,(2S)-2,5-diaminopentanoic acid

acetic acid,(2S)-2,5-diaminopentanoic acid

Cat. No.: B12829372
M. Wt: 233.13 g/mol
InChI Key: FGDABGPSQJJTDH-UHFFFAOYSA-N
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Description

Ethyl L-ornithine dihydrochloride is an organic compound with the molecular formula C7H17ClN2O2 and a molecular weight of 196.68 g/mol . It is a derivative of the amino acid ornithine, where the ethyl group is esterified to the carboxyl group of L-ornithine, and it is present as a dihydrochloride salt. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl L-ornithine dihydrochloride can be synthesized through the esterification of L-ornithine with ethanol in the presence of hydrochloric acid. The reaction typically involves dissolving L-ornithine in ethanol, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction mixture is then heated under reflux conditions to complete the esterification process .

Industrial Production Methods: In industrial settings, the production of Ethyl L-ornithine dihydrochloride involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and efficient separation techniques, such as crystallization and filtration, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Ethyl L-ornithine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl L-ornithine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl L-ornithine dihydrochloride involves its metabolism to L-ornithine, which is a key intermediate in the urea cycle. L-ornithine is converted to L-arginine, which stimulates the release of growth hormone from the pituitary gland. This process is crucial for the disposal of excess nitrogen and the synthesis of polyamines, which are essential for cell growth and function .

Comparison with Similar Compounds

Uniqueness: Ethyl L-ornithine dihydrochloride is unique due to its esterified form, which enhances its solubility and stability compared to non-esterified ornithine. This makes it more suitable for certain industrial and research applications where these properties are advantageous .

Properties

IUPAC Name

ethyl 2,5-diaminopentanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.2ClH/c1-2-11-7(10)6(9)4-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDABGPSQJJTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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